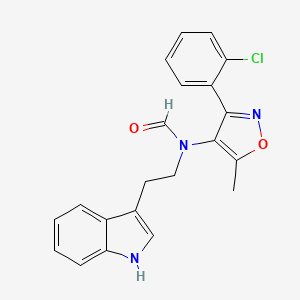![molecular formula C13H9IN2 B14915227 2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)
2-(2-Iodophenyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodophenyl)-1H-benzo[d]imidazole is a heterocyclic compound that features an imidazole ring fused with a benzene ring and an iodine atom attached to the phenyl group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl)-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with 2-iodobenzaldehyde under acidic conditions. This reaction typically requires a catalyst such as polyphosphoric acid or a Lewis acid like zinc chloride .
Another method involves the use of a copper-catalyzed multicomponent reaction, where benzoin or benzil reacts with 2-iodoaniline in the presence of ammonium acetate and a copper catalyst. This method offers good yields and relatively mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Iodophenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-(2-Iodophenyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is utilized in the synthesis of functional materials, such as organic semiconductors and dyes.
Chemical Biology: The compound is employed in the design of probes for studying biological processes at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-(2-Iodophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1H-benzo[d]imidazole: Lacks the iodine atom, resulting in different electronic properties and reactivity.
2-(2-Bromophenyl)-1H-benzo[d]imidazole: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and biological activity.
2-(2-Chlorophenyl)-1H-benzo[d]imidazole: Contains a chlorine atom, leading to variations in its chemical behavior and applications.
Uniqueness
2-(2-Iodophenyl)-1H-benzo[d]imidazole is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. The iodine atom also influences the compound’s electronic properties, making it a valuable scaffold for the development of novel drugs and materials .
Propiedades
Fórmula molecular |
C13H9IN2 |
|---|---|
Peso molecular |
320.13 g/mol |
Nombre IUPAC |
2-(2-iodophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H9IN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) |
Clave InChI |
SLIRKFKVIUEFSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)









![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
